molecular formula C17H20O6 B5781417 isopropyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-58-0

isopropyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B5781417
CAS RN: 6238-58-0
M. Wt: 320.3 g/mol
InChI Key: CDTPFGSUQYTDAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives involves multi-step chemical processes, including protection of carbonyl groups, ortho-formylation, Williamson etherification, cross-aldolization, and selective oxidation. For instance, the total synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives from 4′-hydroxyacetophenone demonstrates a methodology that could be adapted for the synthesis of isopropyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, showing the complexity and precision required in synthesizing such compounds (Pergomet et al., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied, with analyses focusing on bond lengths, angles, and molecular conformations. For example, studies on related compounds like ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate reveal no unusual bond lengths or angles, highlighting the stability and conformations of such molecules (Horton et al., 1997).

Chemical Reactions and Properties

Benzofuran compounds undergo various chemical reactions, including oxidation, reduction, and cycloaddition, demonstrating their reactivity and versatility. The preparation of halogen and aminoalkyl derivatives from benzofuran carboxylic acids showcases the chemical modification potential of these compounds (Krawiecka et al., 2012).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various conditions. The crystal structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, for example, is stabilized by intermolecular π–π interactions, C—H⋯π, and weak intermolecular C—H⋯O interactions, indicating the importance of non-covalent interactions in defining the physical properties of these compounds (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to understanding benzofuran derivatives. The synthesis and structural analysis of derivatives highlight the chemical versatility and potential for functionalization, which is critical for their application in various domains (Hanaya et al., 1988).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This typically applies to drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions associated with esters include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

Future research on this compound could involve exploring its potential uses. This could involve testing its bioactivity, studying its reactions with other compounds, or investigating its physical properties .

properties

IUPAC Name

propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-5-20-15(18)9-21-12-6-7-14-13(8-12)16(11(4)23-14)17(19)22-10(2)3/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPFGSUQYTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357588
Record name propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6238-58-0
Record name propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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